REACTION_CXSMILES
|
C(OCC1C[CH2:34][N:9]2[C:10]3[C:15]([C:16]([C:17]4[C:18](=[O:33])[O:19][C:20](=O)[C:21]=4[C:22]4[C:30]5[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=5)[N:24]([CH3:31])[CH:23]=4)=[C:8]2C1)=[CH:14][CH:13]=[CH:12][CH:11]=3)(=O)C.[NH3:36]>CN(C)C=O>[OH:19][CH2:18][CH:17]1[CH2:21][CH2:34][N:9]2[C:10]3[C:15]([C:16]([C:17]4[C:18](=[O:33])[NH:36][C:20](=[O:19])[C:21]=4[C:22]4[C:30]5[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=5)[N:24]([CH3:31])[CH:23]=4)=[C:8]2[CH2:16]1)=[CH:14][CH:13]=[CH:12][CH:11]=3
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Name
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3-[8-(acetoxymethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)furan-2,5-dione
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Quantity
|
2.9 g
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Type
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reactant
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Smiles
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C(C)(=O)OCC1CC=2N(C3=CC=CC=C3C2C=2C(OC(C2C2=CN(C3=CC=CC=C23)C)=O)=O)CC1
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Name
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|
Quantity
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23 mL
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Type
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reactant
|
Smiles
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N
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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the combined organic extracts were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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CUSTOM
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Details
|
Crystallization of the residue from ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
OCC1CC=2N(C3=CC=CC=C3C2C=2C(NC(C2C2=CN(C3=CC=CC=C23)C)=O)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |